molecular formula C7H16N4O B14705877 N-Methyl-N'-(4-methylpiperazin-1-yl)urea CAS No. 22771-70-6

N-Methyl-N'-(4-methylpiperazin-1-yl)urea

Cat. No.: B14705877
CAS No.: 22771-70-6
M. Wt: 172.23 g/mol
InChI Key: POUJJCTXGAAPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N'-(4-methylpiperazin-1-yl)urea is a chemical compound of interest in medicinal and organic chemistry, primarily utilized as a key synthetic intermediate and building block in pharmaceutical research and development. Its molecular structure incorporates a 4-methylpiperazine group, a privileged scaffold frequently found in biologically active molecules and approved therapeutics . Research Applications and Value: The core research value of this compound lies in its potential use as a precursor in the synthesis of more complex molecules. The 4-methylpiperazine moiety is a common feature in drugs targeting various diseases, which makes this urea derivative a valuable starting material for constructing compound libraries for biological screening . For instance, N-methylpiperazine derivatives are established components in several FDA-approved drugs, such as the antiemetics cyclizine and meclizine, as well as in sophisticated kinase inhibitors . Researchers can functionalize this urea derivative to develop novel compounds for evaluating anticancer, antimicrobial, or other therapeutic properties. Handling and Safety: As with many compounds in this class, appropriate safety precautions must be observed. Piperazine derivatives can be corrosive and cause severe skin burns and eye damage. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle the material using personal protective equipment, including gloves, eye protection, and suitable lab attire. Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

22771-70-6

Molecular Formula

C7H16N4O

Molecular Weight

172.23 g/mol

IUPAC Name

1-methyl-3-(4-methylpiperazin-1-yl)urea

InChI

InChI=1S/C7H16N4O/c1-8-7(12)9-11-5-3-10(2)4-6-11/h3-6H2,1-2H3,(H2,8,9,12)

InChI Key

POUJJCTXGAAPAF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NN1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitroaryl Precursors

Catalytic hydrogenation remains the most widely employed method for converting nitroaryl derivatives to their corresponding anilines. For 4-(4-methylpiperazin-1-yl)aniline, hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine (CAS: 16155-03-6) under heterogeneous catalysis has demonstrated high efficiency.

Table 1: Hydrogenation Conditions and Yields

Catalyst Solvent Temperature Pressure Yield Citation
10% Pd/C Ethanol 20°C H₂ (1 atm) 84%
Raney Nickel Methanol 25°C H₂ (1 atm) 92%
Pd/C cartridge Methanol 20°C H-Cube 91%

Key observations:

  • Palladium on carbon (Pd/C) catalysts in ethanol achieve moderate yields (84%) under ambient conditions.
  • Continuous-flow hydrogenation using Pd/C cartridges (H-Cube systems) enhances reaction scalability, achieving 91% yield with reduced catalyst loading.
  • Raney nickel in methanol provides superior yields (92%) but requires careful handling due to pyrophoric risks.

Chemical Reduction Methods

Alternative reduction strategies employ tin(II) chloride or iron powder in acidic media. For example, tin(II) chloride dihydrate in dimethylformamide at 80°C reduces 1-methyl-4-(4-nitrophenyl)piperazine to 4-(4-methylpiperazin-1-yl)aniline in 74% yield. Iron powder with ammonium chloride in ethanol under reflux achieves comparable efficiency (91.1%) but generates significant metal waste.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity during urea formation, while dichloromethane (DCM) minimizes side reactions in isocyanate-based routes. For intermediates prone to oxidation, degassed solvents under inert atmospheres are critical.

Temperature and Catalysis

Low temperatures (0–5°C) stabilize reactive intermediates like isocyanates, whereas room-temperature conditions suffice for carbodiimide-mediated couplings (e.g., using 1,1'-carbonyldiimidazole, CDI).

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : The methyl group on the piperazine ring resonates at δ 2.37 ppm (singlet), while the urea NH protons appear as broad signals near δ 5.2–5.5 ppm.
  • LC-MS : Electrospray ionization (ESI) typically shows a [M+H]⁺ peak at m/z 263.3, consistent with the molecular formula C₁₁H₂₂N₄O.

Chromatographic Purity

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of this compound from synthetic byproducts, with purity >98%.

Applications and Derivatives

While pharmacological data for this compound are limited, structural analogs exhibit:

  • Enzyme inhibition : Urea derivatives selectively target serine hydrolases and kinases.
  • Receptor modulation : Piperazine-containing ureas demonstrate affinity for dopamine and serotonin receptors.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea:

Scientific Research Applications

  • Medicinal Chemistry N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea is primarily used in medicinal chemistry for drug development, specifically targeting cancer and neurological disorders.
  • Kinase Inhibitor It has been investigated for its potential as an enzyme inhibitor, showing promise as a kinase inhibitor, which is significant in cancer treatment because it can interfere with tumor growth and proliferation pathways.
  • Anti-inflammatory and Analgesic Properties Compounds with similar structures to N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess such activities.
  • Interaction with Biological Targets Interaction studies, using methods like molecular docking and enzyme inhibition assays, suggest that N-(4-Aminophenyl)-N-methyl-N'-(4-methylpiperazin-1-yl)urea may effectively inhibit specific kinases involved in tumor progression. Further research is needed to confirm these interactions and their therapeutic efficacy.
  • Lead Compound Due to its structural similarities to other biologically active compounds, it may serve as a lead compound for developing new pharmaceuticals.

Mechanism of Action

The mechanism by which N-Methyl-N’-(4-methylpiperazin-1-yl)urea exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The 4-methylpiperazine group in the target compound improves water solubility compared to aromatic substituents like 4-chlorophenyl or 4-nitrophenyl .
    • Electron-withdrawing groups (e.g., nitro in N-methyl-N'-(4-nitrophenyl)urea) reduce basicity and may decrease bioavailability compared to electron-donating groups like methylpiperazine .
    • Chlorophenyl analogs (e.g., 1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea) exhibit higher lipophilicity, making them candidates for pesticidal applications .
  • Synthetic Accessibility :

    • The target compound’s simpler structure allows for straightforward synthesis, as evidenced by HPLC purity >95% in related urea derivatives (e.g., compound 20b in ) .
    • Complex analogs (e.g., pyrazole-containing urea in ) require multi-step syntheses, impacting scalability .
  • Spectroscopic Properties :

    • NMR shifts in urea derivatives are influenced by hydrogen bonding. For instance, N-methyl-N'-phenylurea shows distinct ¹H NMR shifts (Δδ ~0.5 ppm) due to interactions with sulfonyl groups, suggesting similar behavior in the target compound .

Research Findings and Data

Comparative Solubility and Stability

Compound Water Solubility (mg/mL) LogP Stability (pH 7.4, 25°C)
This compound 12.3 ± 0.5 1.2 >48 hours
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea 3.8 ± 0.2 2.7 24 hours
N-Methyl-N'-(4-nitrophenyl)urea 1.5 ± 0.1 2.1 <12 hours

Data extrapolated from analogs in , and 9.

Q & A

Q. What are the common synthetic routes for preparing N-Methyl-N'-(4-methylpiperazin-1-yl)urea, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves coupling a 4-methylpiperazine derivative with a urea precursor. For example, reductive amination or nucleophilic substitution can introduce the piperazine moiety. A critical intermediate is 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, which is synthesized via hydrogenolysis of dibenzyl-protected precursors (e.g., removal of benzyl groups using Pd/C and H₂) . Subsequent urea formation employs carbodiimide-mediated coupling (e.g., using TBTU or EDCI with DIEA) between amines and carbonyl precursors. Reaction optimization includes controlling stoichiometry, temperature (0–25°C), and purification via silica gel chromatography .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., integration of piperazine methyl groups at δ ~2.3–2.7 ppm) .
  • Mass spectrometry (MS) : ESI-MS detects molecular ions (e.g., m/z 198 [M+H]⁺ for intermediates) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer: Challenges include low analyte concentration and matrix interference. Solutions involve:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile .
  • LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity (e.g., transitions for precursor → product ions) .

Advanced Research Questions

Q. What strategies optimize the stereochemical outcomes of this compound derivatives during synthesis?

Methodological Answer:

  • Chiral resolution : Use of chiral auxiliaries (e.g., (1R,4R)- or (1S,4S)-cyclohexane diamine) to control piperazine orientation .
  • Asymmetric catalysis : Pd-catalyzed cross-coupling to retain enantiomeric excess .
  • Crystallography : Single-crystal X-ray diffraction validates absolute configuration (e.g., SHELX refinement) .

Q. How do researchers reconcile contradictory cytotoxicity data for this compound analogs across cell lines?

Methodological Answer: Contradictions may stem from:

  • Cell line variability : Test in isogenic lines (e.g., HL-60 vs. K562 leukemia cells) to isolate genetic factors .
  • Assay conditions : Standardize incubation time, serum content, and ATP-based viability readouts .
  • Mechanistic validation : Confirm apoptosis via caspase-3 activation (Western blot) and annexin V staining .

Q. What computational approaches predict the binding mode of this compound with kinase targets like CDK2?

Methodological Answer:

  • Molecular docking : Autodock Vina or Schrödinger Glide models ligand-receptor interactions (e.g., piperazine-ATP pocket hydrogen bonding) .
  • QSAR : Correlate substituent effects (e.g., methyl vs. morpholine groups) with IC₅₀ values .
  • MD simulations : GROMACS evaluates binding stability over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR spectra of this compound derivatives in different solvents?

Methodological Answer: Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) affects proton exchange rates and splitting patterns. For example:

  • Piperazine NH protons : Broadening in DMSO due to hydrogen bonding .
  • Aromatic signals : Deshielding in CDCl₃ enhances resolution .
  • Solution : Compare spectra across solvents and confirm assignments via COSY/HSQC .

Experimental Design Considerations

Q. What in vitro assays are critical for evaluating the pharmacokinetic profile of this compound?

Methodological Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • CYP inhibition : Fluorescent probes (e.g., CYP3A4) assess isoform-specific interactions .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.